OCTN2 Transporter Affinity: High-Affinity Substrate Profile Compared to Acetyl-L-Carnitine
Butyryl-L-carnitine is a high-affinity substrate for the human OCTN2 (SLC22A5) transporter, a key regulator of carnitine disposition. In heterologous expression systems, BC transport via OCTN2 was electrogenic, sodium-dependent, and saturable with a half-maximal concentration (K0.5) of 0.40 ± 0.02 µM [1]. This affinity is over 20-fold higher than that of acetyl-L-carnitine, for which hOCTN2-mediated transport exhibits a Km of 8.5 µM [2]. This indicates that BC interacts with the carnitine transport machinery in a fundamentally different manner than its C2 analog.
| Evidence Dimension | OCTN2 Transporter Affinity (K0.5 / Km) |
|---|---|
| Target Compound Data | K0.5 = 0.40 ± 0.02 µM |
| Comparator Or Baseline | Acetyl-L-carnitine (ALCAR): Km = 8.5 µM |
| Quantified Difference | ~21-fold higher affinity (lower K0.5/Km) for BC |
| Conditions | Heterologous expression of human OCTN2 in Xenopus oocytes (BC) and mammalian cells (ALCAR), electrophysiology and radioligand uptake assays. |
Why This Matters
This data is critical for researchers investigating carnitine transport, developing BC as a prodrug, or studying OCTN2-related disorders, as BC's affinity is not predictive from other acylcarnitines.
- [1] Srinivas SR, Prasad PD, Umapathy NS, Ganapathy V, Shekhawat PS. Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+. Am J Physiol Gastrointest Liver Physiol. 2007;293(5):G1046-G1053. View Source
- [2] Ohashi R, Tamai I, Yabuuchi H, Nezu JI, Oku A, Sai Y, Shimane M, Tsuji A. Na(+)-dependent carnitine transport by organic cation transporter (OCTN2): its pharmacological and toxicological relevance. J Pharmacol Exp Ther. 1999;291(2):778-84. View Source
